Fmoc-d-phenylalanine methyl ester
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Overview
Description
Fmoc-d-phenylalanine methyl ester is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-phenylalanine methyl ester typically involves the protection of the amino group of d-phenylalanine with the Fmoc group, followed by esterification of the carboxyl group with methanol. The Fmoc group can be introduced using Fmoc chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The esterification can be achieved using methanol and a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-d-phenylalanine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield Fmoc-d-phenylalanine.
Deprotection: The Fmoc group can be removed under basic conditions using piperidine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling Reactions: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
Hydrolysis: Fmoc-d-phenylalanine.
Deprotection: d-phenylalanine methyl ester.
Coupling Reactions: Peptides with Fmoc-d-phenylalanine residues.
Scientific Research Applications
Fmoc-d-phenylalanine methyl ester is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Fmoc-d-phenylalanine methyl ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ester group can be hydrolyzed to yield the free carboxyl group, which can then participate in peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-l-phenylalanine methyl ester: Similar in structure but with the l-configuration of phenylalanine.
Fmoc-d-phenylalanine: Lacks the ester group.
Fmoc-l-phenylalanine: Similar to Fmoc-d-phenylalanine but with the l-configuration and no ester group.
Uniqueness
Fmoc-d-phenylalanine methyl ester is unique due to its specific configuration (d-phenylalanine) and the presence of both the Fmoc protecting group and the methyl ester group. This combination makes it particularly useful in peptide synthesis, allowing for selective deprotection and coupling reactions .
Properties
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-29-24(27)23(15-17-9-3-2-4-10-17)26-25(28)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,26,28)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMBIUELOORLU-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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